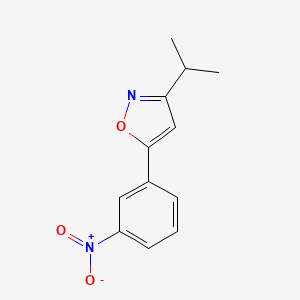5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole
CAS No.:
Cat. No.: VC17664628
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H12N2O3 |
|---|---|
| Molecular Weight | 232.23 g/mol |
| IUPAC Name | 5-(3-nitrophenyl)-3-propan-2-yl-1,2-oxazole |
| Standard InChI | InChI=1S/C12H12N2O3/c1-8(2)11-7-12(17-13-11)9-4-3-5-10(6-9)14(15)16/h3-8H,1-2H3 |
| Standard InChI Key | WJOIYYPLFFIFKE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole belongs to the oxazole family, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its systematic IUPAC name reflects the substituent positions:
-
Oxazole ring: Numbered such that the oxygen occupies position 1 and nitrogen position 2.
-
3-Nitrophenyl group: Attached to carbon 5 of the oxazole.
-
Isopropyl group: Attached to carbon 3 of the oxazole.
The molecular formula is C₁₂H₁₂N₂O₃, with a molecular weight of 232.23 g/mol .
Structural Analysis
Key structural attributes include:
-
Aromaticity: The oxazole core and nitrophenyl group contribute to planar geometry and conjugation.
-
Electron-withdrawing effects: The nitro group at the meta position of the phenyl ring polarizes the aromatic system, enhancing electrophilic substitution reactivity.
-
Steric hindrance: The isopropyl group introduces steric bulk, potentially influencing reaction pathways and intermolecular interactions .
Synthesis and Manufacturing
General Synthetic Routes
While no explicit protocol for 5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole is documented, analogous oxazoles are synthesized via:
-
Cyclization reactions: Substituted α-amino ketones react with acyl chlorides or anhydrides in the presence of Lewis acids like POCl₃ .
-
Cross-coupling: Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) between halogenated oxazoles and aryl boronic acids .
For example, the synthesis of 5-(2-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole involves:
-
Condensation of 3-nitrobenzaldehyde with isopropyl isocyanate.
-
Cyclization under acidic conditions (e.g., HCl/ethanol).
Optimization Challenges
-
Regioselectivity: Ensuring nitro group attachment at the meta position requires careful control of reaction conditions.
-
Yield improvements: Solvent choice (e.g., dichloromethane vs. ethanol) and temperature modulation (80–120°C) are critical .
Physicochemical Properties
Spectral Characteristics
-
¹H NMR: Peaks for aromatic protons (δ 7.5–8.5 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and oxazole protons (δ 6.8–7.2 ppm).
-
IR spectroscopy: Stretching vibrations for nitro groups (~1520 cm⁻¹) and C=N bonds (~1650 cm⁻¹) .
Stability and Solubility
-
Thermal stability: Decomposes above 200°C without a distinct melting point .
-
Solubility: Lipophilic nature limits aqueous solubility; miscible with organic solvents like DMSO and ethanol.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The nitro group directs incoming electrophiles to the ortho and para positions of the phenyl ring. Example reactions include:
-
Nitration: Further nitro group addition under mixed acid conditions.
-
Sulfonation: Formation of sulfonic acid derivatives at elevated temperatures .
Nucleophilic Attack
The oxazole’s electron-deficient nature facilitates nucleophilic substitutions at carbon 4 or 5, enabling:
-
Amination: Reaction with ammonia or amines to form aminoxazoles.
Future Directions
Research Priorities
-
Structure-activity relationships (SAR): Systematic modification of nitro group position and isopropyl substituents.
-
Pharmacokinetic studies: Oral bioavailability and metabolic pathways in preclinical models .
Industrial Applications
-
Materials science: As a building block for conductive polymers or metal-organic frameworks (MOFs).
-
Agrochemicals: Herbicidal or insecticidal activity exploration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume